Structural Differentiation from Oleanolic & Ursolic Acids
12-Oleanen-3,11-dione possesses a unique 3,11-diketone configuration on the oleanane skeleton, fundamentally distinguishing it from the more common 3-hydroxy-28-carboxyl triterpenoids like oleanolic acid and ursolic acid [1]. This structural divergence results in a calculated LogP of 7.56 for 12-Oleanen-3,11-dione, significantly higher than oleanolic acid (LogP ≈ 5.2), indicating substantially greater lipophilicity that influences membrane permeability and protein binding [1][2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 7.56 |
| Comparator Or Baseline | Oleanolic Acid: LogP ≈ 5.2 |
| Quantified Difference | ΔLogP ≈ 2.36 (indicating significantly higher lipophilicity for the target compound) |
| Conditions | Computational prediction (ALogP) from ChEMBL database [1] |
Why This Matters
The higher lipophilicity of 12-Oleanen-3,11-dione suggests altered pharmacokinetic properties and cellular uptake compared to oleanolic acid, which is critical for selecting the appropriate compound for in vitro or in vivo assays.
- [1] ChEMBL Database. CHEMBL468665 Compound Report Card: Olean-12-ene-3,11-dione. European Bioinformatics Institute. Retrieved April 16, 2026. View Source
- [2] PubChem. Oleanolic Acid (Compound Summary). National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
